molecular formula C17H16ClNO4S B6412965 2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% CAS No. 1261894-44-3

2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%

Cat. No. B6412965
CAS RN: 1261894-44-3
M. Wt: 365.8 g/mol
InChI Key: LSOPKYZGPNAYDC-UHFFFAOYSA-N
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Description

2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid (2C5PBA) is an organic compound that belongs to the class of compounds known as benzoic acids. It is a white, crystalline solid with a molecular weight of 337.91 g/mol and a melting point of >300 °C. It is soluble in water and is commonly used as a reagent in organic synthesis. 2C5PBA has a variety of applications in scientific research, including its use as a catalyst in organic synthesis, as an inhibitor of enzymes, and in the study of biochemical mechanisms.

Scientific Research Applications

2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% has a variety of applications in scientific research. It is a useful catalyst for organic synthesis and can be used as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been used in the study of biochemical mechanisms, such as the regulation of gene expression, the regulation of protein synthesis, and the regulation of cell signaling pathways. 2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% has been used in the study of various diseases, including cancer, diabetes, and cardiovascular diseases.

Mechanism of Action

2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% acts as an inhibitor of enzymes by binding to the active site of the enzyme and preventing it from catalyzing its reaction. This mechanism of action has been used to study the biochemical mechanisms of various diseases. For example, 2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% has been used to study the regulation of gene expression in cancer cells and the regulation of protein synthesis in diabetes.
Biochemical and Physiological Effects
2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the regulation of gene expression and protein synthesis. In addition, it has been shown to have anti-inflammatory and anti-cancer effects. It has also been shown to have an effect on the regulation of cell signaling pathways, which can affect the development and progression of various diseases.

Advantages and Limitations for Lab Experiments

2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% is a useful reagent for organic synthesis and has a variety of applications in scientific research. It is easy to synthesize and can be purified by recrystallization. However, it is important to note that 2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% is toxic and should be handled with care. In addition, it is important to note that the concentration of 2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% used in experiments should be carefully monitored to ensure that it does not exceed the recommended levels.

Future Directions

There are a number of potential future directions for 2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%. It could be further studied to better understand its biochemical and physiological effects. In addition, it could be used in the development of new drugs and therapies for the treatment of various diseases. It could also be used as a catalyst in the development of new materials and compounds. Finally, it could be used to study the regulation of gene expression and cell signaling pathways in various diseases.

Synthesis Methods

2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% can be synthesized from the reaction of 4-(pyrrolidinylsulfonyl)phenol and chloroacetic acid. This reaction proceeds in the presence of anhydrous sodium acetate and a catalytic amount of anhydrous potassium carbonate. After the reaction is complete, the product is isolated by crystallization and purified by recrystallization. The purity of the product can be determined by thin-layer chromatography.

properties

IUPAC Name

2-chloro-5-(4-pyrrolidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4S/c18-16-8-5-13(11-15(16)17(20)21)12-3-6-14(7-4-12)24(22,23)19-9-1-2-10-19/h3-8,11H,1-2,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSOPKYZGPNAYDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692359
Record name 4-Chloro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid

CAS RN

1261894-44-3
Record name 4-Chloro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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